molecular formula C23H26N8O3 B15014068 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[4-(diethylamino)-2-methoxyphenyl]methylidene}acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[4-(diethylamino)-2-methoxyphenyl]methylidene}acetohydrazide

Cat. No.: B15014068
M. Wt: 462.5 g/mol
InChI Key: GYORWSPAEPETCO-DHRITJCHSA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzodiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the oxadiazole and benzodiazole precursors. These precursors are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include nitric acid, ammonia, and various organic solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as nitric acid, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets. In materials science, it is explored for its use in the development of high-performance energetic materials. Additionally, it has applications in industrial chemistry as a precursor for the synthesis of other complex organic compounds .

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other oxadiazole and benzodiazole derivatives, such as 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan and 3,3′-bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4′-azofuroxan .

Uniqueness: What sets 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of oxadiazole and benzodiazole rings, which confer specific chemical and physical properties. This makes it particularly valuable for applications requiring high stability and reactivity .

Properties

Molecular Formula

C23H26N8O3

Molecular Weight

462.5 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-[4-(diethylamino)-2-methoxyphenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H26N8O3/c1-4-30(5-2)16-11-10-15(19(12-16)33-3)13-25-27-20(32)14-31-18-9-7-6-8-17(18)26-23(31)21-22(24)29-34-28-21/h6-13H,4-5,14H2,1-3H3,(H2,24,29)(H,27,32)/b25-13+

InChI Key

GYORWSPAEPETCO-DHRITJCHSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N)OC

Origin of Product

United States

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